(5Z)-5-[(5-bromo-2-ethoxyphenyl)methylidene]-3-cyclohexyl-1-methyl-2-sulfanylideneimidazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5Z)-5-[(5-bromo-2-ethoxyphenyl)methylidene]-3-cyclohexyl-1-methyl-2-sulfanylideneimidazolidin-4-one is a complex organic compound with potential applications in various scientific fields. Its unique structure, featuring a brominated phenyl group and a sulfanylideneimidazolidinone core, makes it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(5-bromo-2-ethoxyphenyl)methylidene]-3-cyclohexyl-1-methyl-2-sulfanylideneimidazolidin-4-one typically involves multiple steps, starting with the preparation of the brominated phenyl precursor. This is followed by the formation of the imidazolidinone ring and the introduction of the sulfanylidene group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-[(5-bromo-2-ethoxyphenyl)methylidene]-3-cyclohexyl-1-methyl-2-sulfanylideneimidazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom or other functional groups.
Substitution: The bromine atom in the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions, such as temperature, solvent, and pH, play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the phenyl ring.
Scientific Research Applications
Chemistry
In chemistry, (5Z)-5-[(5-bromo-2-ethoxyphenyl)methylidene]-3-cyclohexyl-1-methyl-2-sulfanylideneimidazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes or receptors, can provide insights into its mechanism of action and potential therapeutic applications.
Medicine
In medicine, this compound could be explored for its potential as a drug candidate. Its unique structure may offer advantages in terms of selectivity and potency against specific disease targets.
Industry
In the industrial sector, this compound may be used in the development of new materials or as a catalyst in chemical processes. Its unique properties can contribute to advancements in various industrial applications.
Mechanism of Action
The mechanism of action of (5Z)-5-[(5-bromo-2-ethoxyphenyl)methylidene]-3-cyclohexyl-1-methyl-2-sulfanylideneimidazolidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with a similar ester functional group.
Ringer’s lactate solution: Contains lactate, which can be compared to the ethoxy group in the compound.
Uniqueness
What sets (5Z)-5-[(5-bromo-2-ethoxyphenyl)methylidene]-3-cyclohexyl-1-methyl-2-sulfanylideneimidazolidin-4-one apart is its combination of a brominated phenyl group and a sulfanylideneimidazolidinone core. This unique structure provides distinct chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C19H23BrN2O2S |
---|---|
Molecular Weight |
423.4 g/mol |
IUPAC Name |
(5Z)-5-[(5-bromo-2-ethoxyphenyl)methylidene]-3-cyclohexyl-1-methyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C19H23BrN2O2S/c1-3-24-17-10-9-14(20)11-13(17)12-16-18(23)22(19(25)21(16)2)15-7-5-4-6-8-15/h9-12,15H,3-8H2,1-2H3/b16-12- |
InChI Key |
NQKQEFHDAKLVTE-VBKFSLOCSA-N |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)Br)/C=C\2/C(=O)N(C(=S)N2C)C3CCCCC3 |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)C=C2C(=O)N(C(=S)N2C)C3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.